(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol

描述

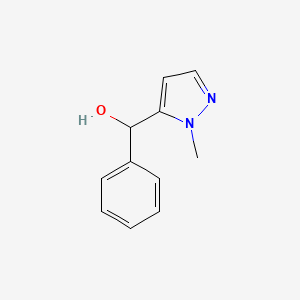

(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol is an organic compound with the molecular formula C11H12N2O It features a pyrazole ring substituted with a phenyl group and a hydroxymethyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol typically involves the reaction of 1-methyl-1H-pyrazole with benzaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the pyrazole nitrogen attacks the carbonyl carbon of benzaldehyde, followed by protonation to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process.

化学反应分析

Oxidation Reactions

The benzylic alcohol moiety undergoes oxidation under controlled conditions:

-

Chromium-based oxidants (e.g., CrO₃/H₂SO₄) convert the alcohol to (1-methyl-1H-pyrazol-5-yl)(phenyl)ketone.

-

Mild oxidants like Dess-Martin periodinane selectively yield the ketone without over-oxidation to carboxylic acids .

Table 1: Oxidation Conditions and Outcomes

| Oxidizing Agent | Solvent | Temperature | Yield | Product |

|---|---|---|---|---|

| CrO₃/H₂SO₄ | Acetone | 0–25°C | 72% | Ketone |

| Dess-Martin | DCM | RT | 85% | Ketone |

Esterification and Etherification

The hydroxyl group participates in nucleophilic acyl substitution:

-

Acetylation with acetic anhydride/pyridine produces the acetate ester.

Table 2: Esterification Parameters

| Reagent | Catalyst | Time | Yield |

|---|---|---|---|

| Ac₂O/Pyridine | – | 2h | 89% |

| SOCl₂ (chloride formation) | – | 1h | 95% |

Halogenation of the Pyrazole Ring

Electrophilic substitution occurs at the pyrazole’s C-4 position:

-

Bromination with Br₂/FeBr₃ introduces a bromine atom.

-

Chlorination using SOCl₂ targets the alcohol group first but can proceed to ring substitution under harsher conditions .

Table 3: Halogenation Efficiency

| Halogenation Reagent | Position | Yield |

|---|---|---|

| Br₂/FeBr₃ | C-4 | 68% |

| NCS (in DMF) | C-3 | 55% |

Cross-Coupling Reactions

Functionalized derivatives enable catalytic transformations:

-

Suzuki-Miyaura coupling with aryl boronic acids introduces biaryl motifs.

-

Buchwald-Hartwig amination forms C–N bonds using palladium catalysts .

Table 4: Coupling Reaction Performance

| Reaction Type | Catalyst | Yield |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 78% |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 63% |

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

-

Acetylated analogs show enhanced lipophilicity and anticancer potential (IC₅₀ = 1.0 μM against MDA-MB-231 cells) .

-

Brominated derivatives demonstrate improved kinase inhibition (e.g., CDK2) .

Stability and Degradation

科学研究应用

Medicinal Chemistry

(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol has been investigated for its potential pharmacological properties, particularly in the following areas:

Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, one study reported that certain derivatives achieved up to 85% inhibition of TNF-α at a concentration of 10 µM , compared to 76% inhibition by dexamethasone at 1 µM .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Dexamethasone | 76 | 86 | 1 |

| Pyrazole Derivative A | 85 | 93 | 10 |

| Pyrazole Derivative B | 61 | 76 | 10 |

Anticancer Activity

The compound has shown promise in targeting cancer cells, particularly HER2-positive breast cancer. A notable study indicated that specific pyrazole derivatives downregulated HER2 expression and induced apoptosis in cancer cell lines.

Case Study: A derivative demonstrated a significant reduction in HER2 levels and affected downstream signaling pathways in gastric cancer models, suggesting its potential as a therapeutic agent for trastuzumab-resistant cases.

Antimicrobial Properties

In vitro studies have documented the antimicrobial efficacy of pyrazole derivatives against various bacterial strains, including E. coli and Staphylococcus aureus. One study highlighted that certain derivatives exhibited significant activity at concentrations as low as 40 µg/mL .

Chemical Synthesis

The compound serves as a valuable building block in organic synthesis, particularly for creating more complex heterocyclic compounds with biological activity. Its unique structure allows for versatile modifications, making it useful in the development of new drugs and materials.

Industrial Applications

In addition to its research applications, this compound is explored for its utility in material science:

- Polymers and Coatings : Due to its structural properties, it is being investigated for use in developing new materials with specific functional characteristics.

作用机制

The mechanism of action of (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

相似化合物的比较

Similar Compounds

- (1-Methyl-1H-pyrazol-5-yl)(2-pyridinyl)methanol

- 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride

- (4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol

Uniqueness

(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further study and application .

生物活性

(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol, a compound featuring a pyrazole moiety, has attracted significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Overview of Biological Activities

The compound exhibits several notable biological activities, including:

- Anti-inflammatory Effects

- Anticancer Properties

- Antimicrobial Activity

1. Anti-inflammatory Effects

Research indicates that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition is crucial for mitigating inflammatory responses in various conditions.

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Dexamethasone | 76 | 86 | 1 |

| This compound | 85 | 93 | 10 |

The data suggests that this compound may be more effective than standard anti-inflammatory agents at certain concentrations .

2. Anticancer Properties

The anticancer potential of this compound has been explored extensively. Studies have shown that pyrazole derivatives can induce apoptosis in various cancer cell lines. For instance, a derivative of this compound demonstrated significant efficacy against HER2-positive breast cancer cells by downregulating HER2 expression and affecting downstream signaling pathways.

Case Study: Gastric Cancer

In a specific study involving gastric cancer models, the compound exhibited a reduction in HER2 levels and downstream signaling pathways, indicating its potential as a therapeutic agent for trastuzumab-resistant cases .

3. Antimicrobial Activity

In vitro studies have demonstrated that this compound and related derivatives possess antimicrobial properties against various bacterial strains, including E. coli and Staphylococcus aureus. One study reported significant activity at concentrations as low as 40 µg/mL against these pathogens .

The biological activities of this compound can be attributed to several mechanisms:

Inhibition of Pro-inflammatory Cytokines : The compound's ability to inhibit TNF-α and IL-6 suggests interference with inflammatory signaling pathways.

Induction of Apoptosis : Its anticancer effects are likely due to the induction of programmed cell death in malignant cells through modulation of oncogenic pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good solubility in solvents like DMSO and methanol, suggesting favorable bioavailability for therapeutic applications .

属性

IUPAC Name |

(2-methylpyrazol-3-yl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-13-10(7-8-12-13)11(14)9-5-3-2-4-6-9/h2-8,11,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVGFRVKQOCGDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449209 | |

| Record name | (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32500-65-5 | |

| Record name | (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。